molecular formula C20H15N5O B11662009 3-(naphthalen-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662009
M. Wt: 341.4 g/mol
InChI Key: RKBPGWYCCZRFJV-LPYMAVHISA-N
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Description

3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method is the condensation reaction between naphthalene-1-carbaldehyde and pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with different functional groups.

    3-(naphthalen-1-yl)propan-1-ol: Shares the naphthalene ring but differs in the rest of the structure.

Uniqueness

What sets 3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of the naphthalene, pyridine, and pyrazole rings, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H15N5O/c26-20(25-22-13-14-8-10-21-11-9-14)19-12-18(23-24-19)17-7-3-5-15-4-1-2-6-16(15)17/h1-13H,(H,23,24)(H,25,26)/b22-13+

InChI Key

RKBPGWYCCZRFJV-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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